1H-Indazole-6-boronic acid
Overview
Description
1H-Indazole-6-boronic acid is a boronic acid derivative of indazole, a bicyclic heterocycle containing a benzene ring fused to a pyrazole ring. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-6-boronic acid can be synthesized through several methods. One common approach involves the reaction of indazole with boronic acid derivatives under specific conditions. For instance, the Suzuki-Miyaura coupling reaction is a widely used method where indazole derivatives react with boronic acids in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane/water mixture at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-6-boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups.
Reduction: Reduction of the boronic acid group to form different derivatives.
Substitution: Halogenation reactions to introduce halogen atoms onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alkyl or aryl derivatives.
Substitution: Formation of halogenated indazole derivatives.
Scientific Research Applications
1H-Indazole-6-boronic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Industry: Utilized in the production of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1H-Indazole-6-boronic acid primarily involves its role as a reactant in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules. This compound can also act as an inhibitor of certain enzymes, affecting molecular pathways involved in disease processes .
Comparison with Similar Compounds
- 1H-Indazole-3-boronic acid
- 2H-Indazole-6-boronic acid
- Indole-6-boronic acid
Comparison: 1H-Indazole-6-boronic acid is unique due to its specific position of the boronic acid group on the indazole ring, which influences its reactivity and the types of reactions it can undergo. Compared to 1H-Indazole-3-boronic acid, the 6-boronic acid derivative may exhibit different reactivity patterns and selectivity in chemical reactions .
Properties
IUPAC Name |
1H-indazol-6-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-5-4-9-10-7(5)3-6/h1-4,11-12H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNLCHWRWRYPGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NN2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646440 | |
Record name | 1H-Indazol-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885068-10-0 | |
Record name | 1H-Indazol-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indazole-6-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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